

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Cat. No.: B1297372

[Get Quote](#)

An In-depth Technical Guide on (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Abstract

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, also known as ethyl-alpha-cyano-4-hydroxycinnamate, is an organic compound with significant applications in medicinal chemistry and materials science.^[1] Its molecular structure, featuring a cyano group, an acrylate moiety, and a hydroxyphenyl group, provides a versatile scaffold for the synthesis of various bioactive molecules and functional materials.^{[1][2]} This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and spectroscopic characterization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C₁₂H₁₁NO₃.^{[1][3][4]} It is recognized for its role as a key intermediate in the synthesis of more complex molecules, including flavonoids and other polyphenolic compounds with potential therapeutic properties.^[2]

Chemical Identifiers

A summary of the key chemical identifiers for **(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate** is presented in Table 1.

Identifier	Value
CAS Number	6935-44-0 [1] [3] [4]
Molecular Formula	C ₁₂ H ₁₁ NO ₃ [1] [3] [4]
Molecular Weight	217.22 g/mol [1] [3] [4]
IUPAC Name	ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate [1] [3]
InChI	InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3/b10-7+ [1] [3]
InChI Key	HRBVVSOFSLPAOY-JXMROGBWSA-N [1]
Canonical SMILES	CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N [1]
Isomeric SMILES	CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C#N [1]

Physical and Chemical Properties

The known physical and chemical properties of the compound are summarized in Table 2.

Property	Value
Melting Point	180-182°C [2]
Boiling Point	381.8°C [2]
Purity	≥ 97% [5]
Storage Temperature	2-8°C [2]

Molecular Structure

The molecular structure of **(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate** is characterized by an ethyl acrylate backbone substituted with a cyano group and a 4-hydroxyphenyl group.

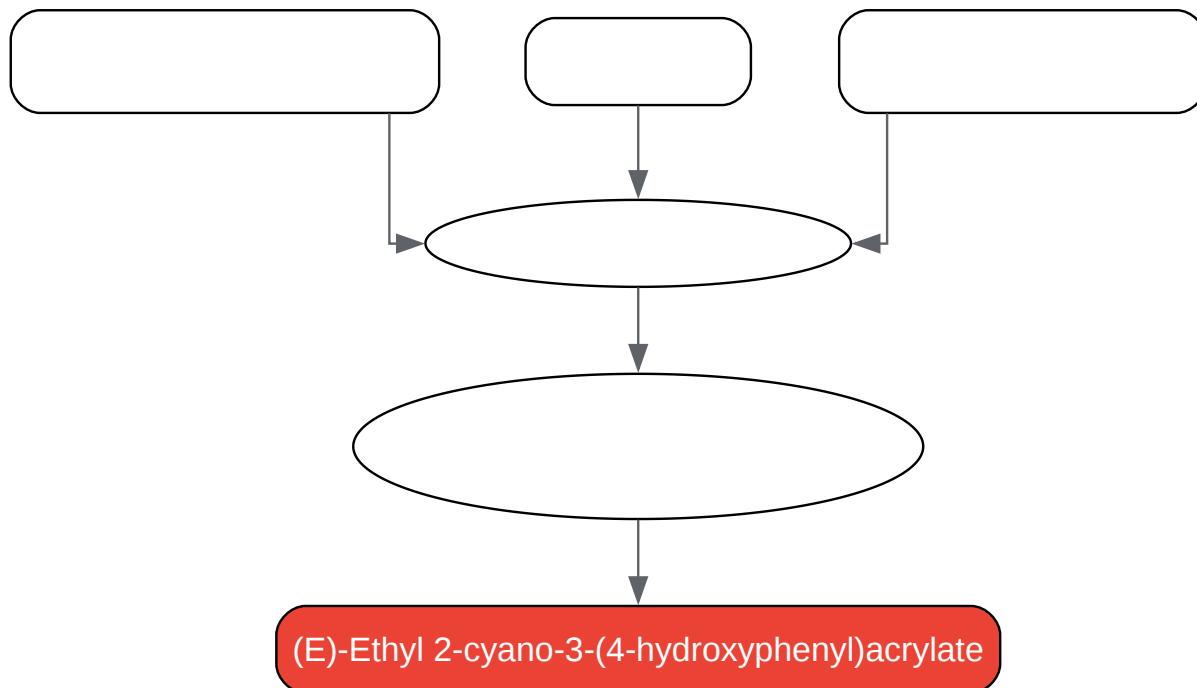
The "(E)" designation indicates the stereochemistry at the carbon-carbon double bond, where the larger substituents (the ester group and the phenyl ring) are on opposite sides.

Figure 1: 2D molecular structure of **(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate**.

Synthesis

The most prevalent and efficient method for synthesizing **(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate** is the Knoevenagel condensation reaction.[\[1\]](#) This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-hydroxybenzaldehyde, typically in the presence of a basic catalyst.[\[1\]](#)

Experimental Protocol


A reported procedure for the synthesis is as follows:

- A mixture of 30 g of 4-hydroxybenzaldehyde, 31.7 g of ethyl cyanoacetate, 4.5 ml of acetic acid, and 1.9 g of ammonium acetate is prepared in 100 ml of ethyl alcohol.[\[6\]](#)
- The mixture is refluxed with heating for 4 hours.[\[6\]](#)
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product is isolated and purified, often through recrystallization, to yield the final compound.

Alternative methods, such as microwave-assisted synthesis and base-free conditions using metal catalysts, have also been explored to improve reaction times and yields.[\[1\]](#)

Synthesis Workflow

The general workflow for the Knoevenagel condensation to produce **(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate** is illustrated below.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis via Knoevenagel condensation.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate**.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Description
2220-2230	Cyano (-C≡N)	Strong, sharp absorption band characteristic of the C-N triple bond stretch.[1]
1737	Carbonyl (C=O)	Strong absorption from the ester group.[7]
1613-1663	Alkene (C=C)	Absorption corresponding to the carbon-carbon double bond.[7]
1245	Aromatic C-H	Bending vibration of the aromatic ring.[7]
Broad OH stretch	Hydroxyl (-OH)	A broad band is expected for the phenolic hydroxyl group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy confirms the arrangement of protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
1.35-1.45	Triplet	3H	Methyl protons (-CH ₃) of the ethyl ester group. [1]
4.30-4.40	Quartet	2H	Methylene protons (-CH ₂) of the ethyl ester group. [1]
6.90-8.00	Multiplets	4H	Aromatic protons of the 4-hydroxyphenyl group.
~8.20	Singlet	1H	Vinylic proton (-CH=).
Broad Singlet	Singlet	1H	Phenolic hydroxyl proton (-OH).

Biological and Chemical Significance

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate holds considerable interest in several scientific domains due to its versatile chemical nature.

- Pharmaceutical Intermediate: It is a valuable precursor for the synthesis of various bioactive compounds.[\[1\]](#) Derivatives of this molecule have been investigated for their anti-cancer properties, which are thought to arise from their interaction with cellular pathways involved in tumor proliferation.[\[1\]](#)
- Antioxidant Potential: The presence of the phenolic hydroxyl group suggests potential antioxidant activity, making it a building block for compounds designed to combat oxidative stress.[\[2\]](#)
- Materials Science: The conjugated system within the molecule makes it suitable for applications in materials science, such as the development of polymers and materials with specific optical and electronic properties, including UV-absorbing materials.[\[1\]](#)[\[2\]](#)

- Liquid Crystal Research: The compound has been studied for its potential application in liquid crystals, specifically for its ability to form smectic liquid crystalline phases.[1]

Conclusion

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a well-characterized organic compound with a straightforward synthesis and a range of potential applications. Its utility as a synthetic intermediate in the pharmaceutical and materials science industries is well-established. This guide has provided a detailed overview of its chemical and physical properties, molecular structure, synthesis, and spectroscopic profile to serve as a valuable resource for researchers and professionals. Further investigation into its biological activities and the development of novel derivatives continues to be an active area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | 6935-44-0 [smolecule.com]
2. (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate [myskinrecipes.com]
3. (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. capotchem.com [capotchem.com]
5. calpaclab.com [calpaclab.com]
6. prepchem.com [prepchem.com]
7. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297372#e-ethyl-2-cyano-3-4-hydroxyphenyl-acrylate-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com